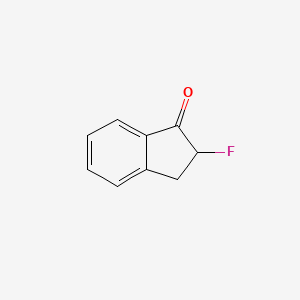

2-Fluoroindan-1-one

Vue d'ensemble

Description

2-Fluoroindan-1-one is a chemical compound with the molecular formula C9H7FO. It is used in medicine and as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of 2-Fluoroindan-1-one involves heating 2,2-Dibromo-5-fluoroindan-1-one in a round-bottom flask under argon flow to 220°C with stirring for 1 hour. The crude product is then washed with chloroform and dichloromethane to afford the title compound .Molecular Structure Analysis

The molecular structure of 2-Fluoroindan-1-one is characterized by a five-membered ring, which is almost planar . The carbonyl C—O bond lengths are consistent within the experimental error .Applications De Recherche Scientifique

-

- Application : Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function .

- Methods : The synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative were reported. The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation mechanism .

- Results : The study provided insight into the reaction mechanism of these molecules .

-

- Application : Propellanes, which are polycyclic compounds in which tricyclic systems share one carbon–carbon single bond, are found in a variety of natural products .

- Methods : An approach to the stereoselective synthesis of the propellane framework is forming several rings in a single operation. The synthesis of Lapidilectine B, which is composed of a propellane framework, was achieved through the oxidative cyclization of trisubstituted alkenes .

- Results : When Pd (OAc) 2 catalyst was used for cyclization under oxidative conditions, the product yield was improved .

-

- Application : Fluorescence microscopy is one of the most sought-after imaging techniques in the biological research field .

- Methods : Various kinds of microscopes are used, from basic epi-fluorescence microscope to highly advanced super-resolution imaging techniques like photoactivated localization microscopy (PALM), stochastic optical reconstruction microscopy (STORM), etc .

- Results : With such super-resolution microscopic techniques, we now have the ability to detect and resolve the signals at the level of individual molecules .

-

Field : Pharmaceutical Analysis

- Application : Fluorescence spectroscopy is a rapid, sensitive method for characterizing molecular environments and events . It is used for a variety of environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis, and biotechnology applications .

- Methods : Sample molecules are excited with a photon source. Those molecules that relax by radiant emission can be subsequently detected by measuring the intensity of that emission .

- Results : Fluorimetry is chosen for its extraordinary sensitivity, high specificity, simplicity, and low cost as compared to other analytical techniques .

-

- Application : Fluorine has been described as a “small magic bullet atom” in drug development . Fluorinated drugs have been used extensively, including during the COVID-19 pandemic .

- Methods : The development of fluorinated drugs involves the introduction of the fluorine atom into the molecule, which is believed to increase the chances of obtaining therapeutically useful compounds .

- Results : Approximately 20% of pharmaceuticals and 50% of agrochemicals marketed are fluorinated compounds .

-

- Application : The 2-[^18F]fluoro-2-deoxy-D-glucose ([^18F]FDG) is a well-known radiopharmaceutical positron emitter, used extensively in both clinical and preclinical fields .

- Methods : [^18F]FDG is used in positron emission tomography (PET) to visualize and quantitatively assess in vivo biological and pharmacological processes .

- Results : [^18F]FDG currently accounts for 95% of PET studies .

Propriétés

IUPAC Name |

2-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDYBRGMAFZKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452455 | |

| Record name | 2-Fluoroindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroindan-1-one | |

CAS RN |

700-76-5 | |

| Record name | 2-Fluoroindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)

![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)

![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)